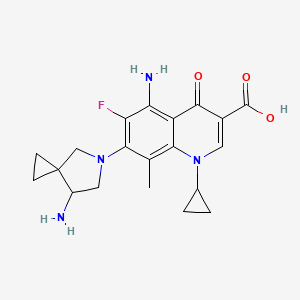
Olamufloxacin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Olamufloxacin is a complex organic compound with a unique structure that includes a quinoline core, a cyclopropyl group, and a spirocyclic amine. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Méthodes De Préparation
The synthesis of Olamufloxacin involves multiple steps, including the formation of the quinoline core, introduction of the cyclopropyl and fluoro groups, and the construction of the spirocyclic amine. The synthetic routes typically involve:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Introduction of Cyclopropyl and Fluoro Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate cyclopropyl and fluoro reagents.
Construction of the Spirocyclic Amine: This step involves the formation of the spirocyclic ring system, which can be achieved through cyclization reactions using amine precursors.
Industrial production methods may involve optimizing these synthetic routes to improve yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Olamufloxacin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
Olamufloxacin has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of Olamufloxacin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit key enzymes involved in biological processes, such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell division.
Binding to Receptors: The compound can bind to specific receptors on the cell surface or within the cell, modulating signaling pathways and cellular responses.
Interfering with Metabolic Pathways: It can interfere with metabolic pathways, leading to the inhibition of cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Olamufloxacin can be compared with other similar compounds, such as:
Moxifloxacin: A fluoroquinolone antibiotic with a similar quinoline core and fluoro group, used to treat bacterial infections.
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar structure, known for its broad-spectrum antibacterial activity.
Levofloxacin: A fluoroquinolone antibiotic with a similar mechanism of action, used to treat respiratory and urinary tract infections.
The uniqueness of this compound lies in its specific structural features, such as the spirocyclic amine and the combination of functional groups, which may confer distinct biological activities and therapeutic potential.
Propriétés
Formule moléculaire |
C20H23FN4O3 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
5-amino-7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H23FN4O3/c1-9-16-13(18(26)11(19(27)28)6-25(16)10-2-3-10)15(23)14(21)17(9)24-7-12(22)20(8-24)4-5-20/h6,10,12H,2-5,7-8,22-23H2,1H3,(H,27,28) |
Clé InChI |
LEILBPMISZFZQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C(=C1N3CC(C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














